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Compound of Interest
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Cat. No.: B12360333 Get Quote

A comprehensive analysis for researchers and drug development professionals of two leading

oral therapies for moderate-to-severe plaque psoriasis, deucravacitinib and tofacitinib. This

guide delves into their distinct mechanisms of action, comparative clinical efficacy, safety

profiles, and the methodologies of their pivotal clinical trials.

Deucravacitinib, a first-in-class, oral, selective, allosteric tyrosine kinase 2 (TYK2) inhibitor, and

tofacitinib, an oral Janus kinase (JAK) inhibitor, represent significant advancements in the oral

treatment landscape for moderate-to-severe plaque psoriasis.[1] While both drugs modulate

inflammatory pathways, their distinct molecular targets and mechanisms of action result in

different efficacy and safety profiles. This guide provides a detailed comparison to inform

research and development in dermatology.

Mechanism of Action: A Tale of Two Kinase
Inhibitors
Deucravacitinib's unique mechanism of action sets it apart from other kinase inhibitors. It

selectively targets the regulatory domain of TYK2, an intracellular enzyme involved in the

signaling of key cytokines in psoriasis pathogenesis, such as interleukin-23 (IL-23), IL-12, and

Type I interferons.[1][2] This allosteric inhibition locks the TYK2 protein in an inactive state,

thereby blocking the downstream signaling cascade.

In contrast, tofacitinib is a pan-JAK inhibitor, targeting the catalytic domain of JAK1, JAK2, and

JAK3. This broader inhibition affects a wider range of cytokine signaling pathways involved in
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inflammation and hematopoiesis.
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Deucravacitinib's allosteric inhibition of TYK2.
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Tofacitinib's pan-JAK inhibition.

Clinical Efficacy: A Comparative Analysis
The efficacy of deucravacitinib was established in the Phase 3 POETYK PSO-1 and POETYK

PSO-2 trials, which compared deucravacitinib with both placebo and apremilast.[3][4]

Tofacitinib's efficacy in psoriasis was demonstrated in the Phase 3 OPT Pivotal 1 and OPT

Pivotal 2 trials, which compared two doses of tofacitinib to placebo.[5]
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Efficacy
Endpoint
(Week 16)

Deucravacit
inib 6 mg
once daily
(POETYK
PSO-1)[3]

Tofacitinib
5 mg twice
daily (OPT
Pivotal 1 &
2 Pooled)[6]

Tofacitinib
10 mg twice
daily (OPT
Pivotal 1 &
2 Pooled)[6]

Placebo
(POETYK
PSO-1)[3]

Placebo
(OPT
Pivotal 1 &
2 Pooled)[6]

PASI 75 58.7% 43% 59% 12.7% 9%

sPGA 0/1 53.6% Not Reported Not Reported 7.2% Not Reported

PASI 75: 75% reduction in Psoriasis Area and Severity Index; sPGA 0/1: static Physician's

Global Assessment score of clear or almost clear.

A network meta-analysis of 20 randomized controlled trials involving 7,564 patients with

moderate-to-severe psoriasis found that deucravacitinib (at most doses) and tofacitinib (10 mg

twice daily) were among the most effective oral treatments for achieving PASI 75 and a

Physician's Global Assessment (PGA) score of 0 or 1 at 12-16 weeks.[7] Another network

meta-analysis of eight randomized controlled trials with 3,612 participants concluded that

tofacitinib 15 mg twice daily had the highest probability of achieving PASI 75 at both 8 and 12

weeks, followed by tofacitinib 10 mg twice daily and deucravacitinib 12 mg once daily.[8]

Safety and Tolerability Profile
The safety profiles of deucravacitinib and tofacitinib have been extensively evaluated in their

respective clinical trial programs.
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Adverse Event (Incidence
per 100 person-years)

Deucravacitinib 6 mg once
daily (POETYK PSO-1 & 2
Pooled, 52 weeks)[9]

Tofacitinib 5 mg or 10 mg
twice daily (Pooled from 6
trials)[10]

Serious Infections 1.7 1.16

Herpes Zoster 0.8 2.51

Malignancies (excluding

NMSC)
1.0 0.67

Major Adverse Cardiovascular

Events (MACE)
0.3 0.26

Venous Thromboembolism

(VTE)
0.2 Not Reported

Acne 2.9 Not Reported

Folliculitis 2.8 Not Reported

NMSC: Non-melanoma skin cancer

In a network meta-analysis, tofacitinib 10 mg twice daily was associated with the highest

likelihood of treatment-emergent adverse events.[7] The same analysis suggested that

deucravacitinib at a dose of 3 mg twice daily struck a good balance between short-term efficacy

and safety.[7]

Experimental Protocols
The pivotal trials for both deucravacitinib and tofacitinib were multicenter, randomized, double-

blind, placebo-controlled studies.

Deucravacitinib: POETYK PSO-1 and POETYK PSO-2

Objective: To evaluate the efficacy and safety of deucravacitinib compared to placebo and

apremilast in adults with moderate-to-severe plaque psoriasis.[3][4]

Study Design: Patients were randomized in a 2:1:1 ratio to receive deucravacitinib 6 mg

once daily, placebo, or apremilast 30 mg twice daily.[11] At week 16, patients in the placebo
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group were switched to deucravacitinib.[12]

Patient Population: Adults with a diagnosis of moderate-to-severe plaque psoriasis for at

least 6 months, with a Psoriasis Area and Severity Index (PASI) score of ≥12, a static

Physician's Global Assessment (sPGA) score of ≥3, and body surface area (BSA)

involvement of ≥10%.[2][12]

Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI

score from baseline (PASI 75) and the proportion of patients achieving an sPGA score of 0

(clear) or 1 (almost clear) at week 16, both compared to placebo.[4]

Tofacitinib: OPT Pivotal 1 and OPT Pivotal 2

Objective: To determine the efficacy and safety of two doses of oral tofacitinib compared to

placebo in adults with moderate-to-severe chronic plaque psoriasis.[5]

Study Design: Patients were randomized in a 2:2:1 ratio to receive tofacitinib 5 mg twice

daily, tofacitinib 10 mg twice daily, or placebo.[5]

Patient Population: Adults with stable, chronic plaque psoriasis for at least 6 months, with a

PASI score of ≥12, an sPGA score of ≥3, and BSA involvement of ≥10%.

Primary Endpoints: The proportion of patients achieving at least a 75% reduction in PASI

score from baseline (PASI 75) and the proportion of patients achieving a Physician's Global

Assessment (PGA) response of "clear" or "almost clear" at week 16, both compared to

placebo.

Conclusion
Deucravacitinib and tofacitinib are both effective oral treatments for moderate-to-severe plaque

psoriasis. Deucravacitinib's highly selective, allosteric inhibition of TYK2 offers a targeted

approach to modulating the IL-23/IL-17 axis. Tofacitinib, with its broader JAK inhibition, also

demonstrates significant efficacy. Head-to-head comparisons from network meta-analyses

suggest that higher doses of tofacitinib may have a slight efficacy advantage in the short term,

while deucravacitinib may offer a better balance of efficacy and safety. The choice between

these agents will likely depend on individual patient characteristics, comorbidities, and risk
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tolerance. Further long-term head-to-head trials are needed to fully elucidate the comparative

benefits and risks of these two important oral therapies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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